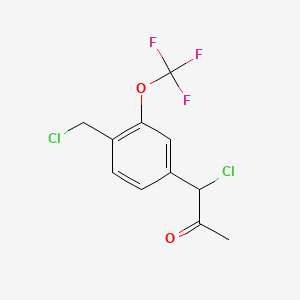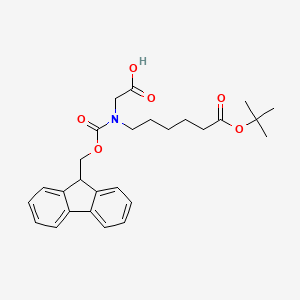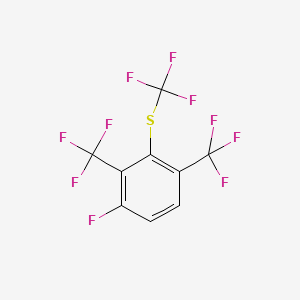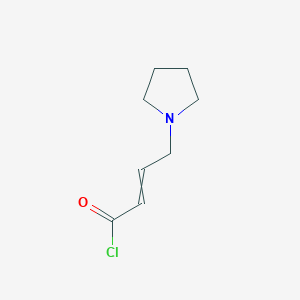
(2E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a pyrrolidine ring attached to a butenoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride typically involves the reaction of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid with thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid+SOCl2→(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride can hydrolyze to form (E)-4-(pyrrolidin-1-yl)but-2-enoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid: Formed by hydrolysis.
Alcohols: Formed by reduction.
科学的研究の応用
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site being acylated.
類似化合物との比較
Similar Compounds
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid: The parent acid of the acyl chloride.
(E)-4-(pyrrolidin-1-yl)but-2-enamide: The amide derivative.
(E)-4-(pyrrolidin-1-yl)but-2-enyl alcohol: The alcohol derivative.
Uniqueness
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride is unique due to its high reactivity as an acylating agent, which makes it a valuable intermediate in organic synthesis. Its ability to form covalent bonds with nucleophiles is a key feature that distinguishes it from other similar compounds.
特性
分子式 |
C8H12ClNO |
|---|---|
分子量 |
173.64 g/mol |
IUPAC名 |
4-pyrrolidin-1-ylbut-2-enoyl chloride |
InChI |
InChI=1S/C8H12ClNO/c9-8(11)4-3-7-10-5-1-2-6-10/h3-4H,1-2,5-7H2 |
InChIキー |
NLYRGWIUXQUAKD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14050890.png)
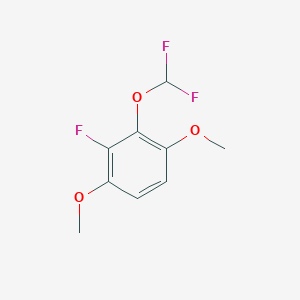
![8-Ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14050902.png)
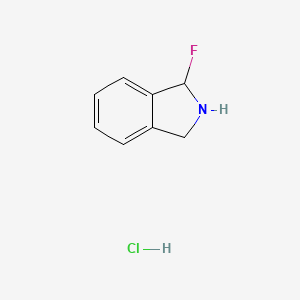
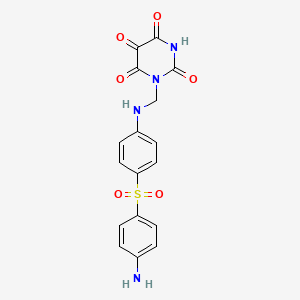
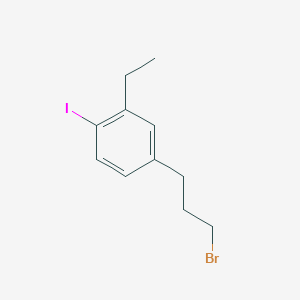


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol](/img/structure/B14050943.png)
